Product packaging for Sodium dihydrogen 2-sulphonatosuccinate(Cat. No.:CAS No. 29454-16-8)

Sodium dihydrogen 2-sulphonatosuccinate

Cat. No.: B131052
CAS No.: 29454-16-8
M. Wt: 220.14 g/mol
InChI Key: WQQPDTLGLVLNOH-UHFFFAOYSA-M
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Description

Historical Trajectories in the Chemical Research of Sulphonatosuccinates

The historical development of sulphonatosuccinate research is a testament to the evolution of surfactant science. haofeichem.com The surfactant industry itself began to flourish in the 1930s, and sulphonatosuccinates were commercialized in the post-war era. haofeichem.com One of the earliest and most well-known industrial products from this class is sodium dioctyl sulfosuccinate (B1259242). haofeichem.com

The fundamental synthesis route for sulphonatosuccinates involves a two-step process. researchgate.net It begins with the reaction of maleic anhydride (B1165640) with alcohols to form mono- or diesters, which are then sulfonated. researchgate.netresearchgate.net This straightforward synthesis, coupled with the use of readily available raw materials, has contributed to their widespread investigation and application. haofeichem.com Historically, research has focused on their excellent wetting, emulsifying, dispersing, and foaming properties, particularly in derivatives with longer alkyl chains. researchgate.netresearchgate.net These properties established their utility in a vast array of applications, including textiles, coatings, and synthetic resins. haofeichem.com

Theoretical Frameworks for Understanding the Chemical Behavior of 2-Sulphonatosuccinate Derivatives

The chemical behavior of 2-sulphonatosuccinate derivatives is primarily understood through the theoretical frameworks of surfactant science and physical chemistry. As anionic surfactants, their molecules possess a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This amphiphilic nature drives their behavior in aqueous solutions.

A key theoretical concept is the formation of micelles. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. This process is a spontaneous and cooperative aggregation. The hydrophobic tails orient towards the interior of the micelle to minimize contact with water, while the hydrophilic heads form the outer surface.

The structure of the sulphonatosuccinate derivative significantly influences its properties. For instance, the length and branching of the alkyl chain affect the CMC and the packing of molecules at interfaces. Computational chemistry and molecular dynamics simulations are increasingly used to model and predict the self-assembly of surfactants like sulphonatosuccinates, providing insights into their aggregation behavior in different solvents. rsc.org

A particularly relevant theoretical framework for Sodium Dihydrogen 2-Sulphonatosuccinate is the study of the transition between surfactant and hydrotrope behavior. Hydrotropes are compounds that increase the solubility of hydrophobic substances in water but, unlike traditional surfactants, do so without forming well-defined micelles. Short-chain sulphonatosuccinates are being investigated as a "missing link" between these two classes of molecules, exhibiting weak, progressive aggregation rather than distinct micelle formation. rsc.org

Contemporary Research Significance of this compound in Chemical Sciences

The contemporary research significance of this compound lies in its unique position as a short-chain sulphonatosuccinate. This characteristic opens up avenues of investigation that are distinct from its longer-chain counterparts.

One of the most significant areas of current research is its role as an intermediate between surfactants and hydrotropes. rsc.org This is of fundamental importance for understanding solubilization mechanisms. Research in this area explores how molecules with high water solubility can still exhibit weak aggregation, a behavior that is not fully captured by classical surfactant theories. rsc.org This has implications for designing novel solubilizing agents for various applications.

Furthermore, sulphonatosuccinates, in general, are utilized as emulsifiers in emulsion polymerization. researchgate.netgoogle.comresearchgate.net This process is used to produce a wide range of polymers with applications in adhesives, paints, and coatings. The choice of emulsifier is critical as it affects the particle size and stability of the resulting polymer latex. researchgate.netresearchgate.net While much of the research has focused on longer-chain dialkyl sulfosuccinates, the principles are applicable to short-chain derivatives, and their specific performance characteristics in such systems represent an area for further study.

Overview of Key Research Avenues and Methodological Approaches

The study of this compound and related compounds employs a range of experimental and computational methodologies.

Key Research Avenues:

Surfactant-Hydrotrope Transition: A primary research avenue is the detailed investigation of the aggregation behavior of short-chain sulphonatosuccinates to elucidate the transition from hydrotropic to surfactant behavior. rsc.org

Emulsion Polymerization: Exploring the efficacy of this compound as a primary or co-emulsifier in emulsion polymerization processes to control particle nucleation and stability is another area of interest. researchgate.net

Catalysis: The potential use of short-chain sulphonatosuccinates in catalytic systems, where their interfacial properties could influence reaction rates and selectivity, is an emerging field.

Methodological Approaches:

Synthesis and Purification: The synthesis typically follows the established route of reacting maleic anhydride followed by sulfonation. researchgate.net Purification and characterization are crucial steps to ensure the properties of the final product.

Spectroscopic Characterization: Techniques such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the molecular structure of the synthesized compounds. researchgate.net

Surface Tension Measurements: Tensiometry is a fundamental technique used to determine the surface activity of surfactants, including their critical micelle concentration.

Scattering Techniques: Small-angle X-ray scattering (SAXS) can be employed to study the size and shape of aggregates in solution.

Computational Modeling: Molecular dynamics simulations and other computational chemistry methods are used to model the aggregation behavior and interfacial properties of these molecules at a molecular level. rsc.org

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C4H5NaO7S
Molecular Weight 220.14 g/mol
IUPAC Name sodium;1,4-dihydroxy-1,4-dioxobutane-2-sulfonate
CAS Number 29454-16-8, 20526-58-3

(Data sourced from PubChem CID 23671698) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NaO7S B131052 Sodium dihydrogen 2-sulphonatosuccinate CAS No. 29454-16-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

29454-16-8

Molecular Formula

C4H5NaO7S

Molecular Weight

220.14 g/mol

IUPAC Name

sodium 4-hydroxy-4-oxo-2-sulfobutanoate

InChI

InChI=1S/C4H6O7S.Na/c5-3(6)1-2(4(7)8)12(9,10)11;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);/q;+1/p-1

InChI Key

WQQPDTLGLVLNOH-UHFFFAOYSA-M

Canonical SMILES

C(C(C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+]

Other CAS No.

29454-16-8

physical_description

Liquid

Related CAS

13419-59-5 (tri-hydrochloride salt)
20526-58-3 (hydrochloride salt)
5138-18-1 (parent)
64051-32-7 (mono-ammonium salt)
94138-92-8 (tri-lithium salt)

Synonyms

2-Sulfo-butanedioic Acid Sodium Salt;  Sulfo-succinic Acid Monosodium Salt; 

Origin of Product

United States

Synthetic Methodologies and Pathways for Sodium Dihydrogen 2 Sulphonatosuccinate

Established Synthetic Routes to Sulphonatosuccinate Structures

The conventional synthesis of sodium dihydrogen 2-sulphonatosuccinate, which is a monoester of sulfosuccinic acid, typically proceeds through a two-step reaction sequence. This pathway begins with the esterification of a suitable precursor, followed by sulfonation. wikipedia.orglamberti.com

Principles of Succinate (B1194679) Esterification in Sulphonatosuccinate Synthesis

The initial step in the synthesis of sulphonatosuccinate monoesters is the formation of a monoalkyl maleate (B1232345). This is achieved through the reaction of maleic anhydride (B1165640) with an alcohol. The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride ring, leading to the ring-opening and the formation of a monoester of maleic acid. ripublication.comresearchgate.net This process is a form of acylation.

The choice of alcohol determines the hydrophobic character of the final surfactant. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to attack by the alcohol. researchgate.net The reaction conditions, including temperature and catalyst concentration, are optimized to favor the formation of the monoester and minimize the production of the diester and other byproducts. researchgate.net

For the synthesis of a "dihydrogen" sulphonatosuccinate, where one carboxylic acid group remains unesterified, the starting material can also be succinic acid itself. In this case, selective monoesterification is crucial. This can be achieved using specific catalysts and reaction conditions that favor the reaction at only one of the two carboxylic acid groups. psu.edursc.org

Regioselective Sulfonation Strategies for Succinic Acid Derivatives

The second key step is the sulfonation of the monoalkyl maleate intermediate. This is typically achieved through the addition of a sulfite-containing reagent, most commonly sodium bisulfite (NaHSO₃), across the carbon-carbon double bond of the maleate. This reaction is a nucleophilic Michael addition. lamberti.com The sulfite (B76179) adds to the double bond, and subsequent protonation yields the sulfosuccinate (B1259242). wikipedia.org

The sulfonation is regioselective, with the sulfonate group adding to the carbon atom alpha to one of the carboxyl groups. The presence of the electron-withdrawing ester and carboxylic acid groups activates the double bond for this nucleophilic attack. The reaction is typically carried out in an aqueous medium, and the temperature is controlled to ensure the completion of the reaction and to minimize side reactions.

Considerations for the Formation of Sodium Salts via Neutralization Reactions

The final step in the synthesis is the formation of the sodium salt. When sodium bisulfite is used as the sulfonating agent, the sulfonic acid group is directly formed as its sodium salt. However, the reaction mixture may require a final neutralization step to adjust the pH and ensure that the unesterified carboxylic acid group is in its desired protonated form, as implied by the "dihydrogen" nomenclature. This can be achieved by the careful addition of a base, such as sodium hydroxide. The resulting product is then purified to remove any unreacted starting materials and byproducts.

Advanced and Emerging Synthetic Approaches to this compound

Recent research has focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of sulfosuccinates. These approaches often involve the use of advanced catalytic systems and the application of green chemistry principles.

Catalytic Systems in Sulphonatosuccinate Formation

The esterification step has been a major focus for catalytic improvement. While traditional methods use homogeneous mineral acids, these can be corrosive and difficult to separate from the product. Modern approaches utilize heterogeneous solid acid catalysts, which can be easily recovered and reused.

Ion-exchange resins, such as Amberlyst-15, have proven to be effective catalysts for the selective monoesterification of dicarboxylic acids and their anhydrides. researchgate.netpsu.edu These catalysts provide acidic sites for the reaction to occur and can lead to high yields of the desired monoester under milder conditions. Other solid acid catalysts, such as zeolites and sulfonated carbons, have also been investigated for the esterification of succinic acid and its derivatives, offering good conversion rates and selectivity. researchgate.net

The table below summarizes various catalytic systems used in the esterification step for producing succinic acid monoesters, which are precursors to this compound.

CatalystReactantsTemperature (°C)Reaction Time (h)Monoester Yield (%)Reference
Dowex 50WX2Succinic Acid, Butyl Formate70591 psu.edu
Amberlyst-15Succinic Anhydride, EthanolReflux3High researchgate.net
AluminaAdipic Acid, Methanol1502485 rsc.org
p-Toluenesulfonic acidSuccinic Acid, Pentan-1-olN/AN/A40-60 researchgate.net

Exploiting Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of surfactants like this compound to reduce the environmental impact of their production. mcgill.ca Key areas of focus include the use of renewable feedstocks, safer solvents, and more energy-efficient processes.

One significant development is the production of succinic acid from renewable resources through fermentation processes. mcgill.ca This bio-based succinic acid can then be used as a starting material for the synthesis of sulfosuccinates, reducing the reliance on petroleum-based feedstocks.

The use of heterogeneous catalysts, as mentioned previously, is another important aspect of green chemistry, as it simplifies product purification and reduces waste. Furthermore, research is ongoing into solvent-free reaction conditions for the esterification step, which would further enhance the environmental profile of the synthesis. The goal is to develop synthetic routes that have a high atom economy, generate minimal waste, and use less hazardous substances. nih.gov

The following table outlines the application of green chemistry principles to the synthesis of sulfosuccinates.

Green Chemistry PrincipleApplication in Sulphonatosuccinate Synthesis
Use of Renewable Feedstocks Utilization of bio-based succinic acid derived from fermentation. mcgill.ca
Catalysis Employment of reusable solid acid catalysts like ion-exchange resins to replace corrosive mineral acids. researchgate.netpsu.edu
Safer Solvents and Auxiliaries Development of solvent-free esterification processes.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible.

Flow Chemistry and Continuous Processing for Efficient Synthesis

Continuous flow chemistry presents a significant advancement over traditional batch processing for the synthesis of this compound. This methodology involves pumping reagent solutions through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edunih.govmdpi.com The inherent advantages of this approach include superior heat and mass transfer, enhanced safety by minimizing the volume of reactive material at any given moment, and the potential for streamlined, automated production. d-nb.infopharmtech.comresearchgate.net

In a conceptual continuous flow process for sulphonatosuccinate synthesis, a stream of dialkyl maleate dissolved in a suitable solvent would be mixed with an aqueous stream of sodium bisulfite at a T-junction. This combined stream would then flow through a heated reactor coil to facilitate the reaction. The residence time in the reactor can be precisely controlled by adjusting the flow rate and the reactor volume, ensuring optimal conversion and minimizing byproduct formation. mit.edu The surfactant industry already employs continuous processes, such as falling film reactors, for sulfonation and sulfation, demonstrating the viability of this approach for large-scale production. youtube.com

The table below contrasts the key parameters of a traditional batch synthesis with a proposed continuous flow process for producing this compound.

ParameterBatch ProcessingContinuous Flow Processing
Reactor Type Large stirred-tank reactorTube reactor, microreactor, or packed bed
Heat Transfer Limited by surface-area-to-volume ratioHigh surface-area-to-volume ratio, efficient
Safety Risk of thermal runaway, large quantities of reagentsMinimized reaction volume, inherently safer
Process Control Difficult to control temperature/concentration gradientsPrecise control over temperature, pressure, time
Reaction Time Several hoursMinutes to seconds
Productivity Limited by batch cycle timeContinuous output, higher throughput
Scalability Requires larger vessels (scale-up)Achieved by running for longer or in parallel (numbering-up)

Mechanistic Investigations of Sulphonatosuccinate Synthesis Reactions

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The core transformation is a nucleophilic conjugate addition, specifically a Michael-type addition, of a bisulfite ion to an electron-deficient alkene (the maleate diester). wikipedia.orglamberti.com

Elucidating Reaction Kinetics and Rate-Determining Steps

The synthesis proceeds via the nucleophilic attack of the sulfur atom of the bisulfite ion (HSO₃⁻) or the sulfite ion (SO₃²⁻), depending on the pH, onto one of the carbons of the C=C double bond in the maleate structure. wikipedia.orgmasterorganicchemistry.com This addition is facilitated by the electron-withdrawing nature of the adjacent ester groups, which polarizes the double bond and makes it susceptible to attack.

Rate = k[Maleate Ester][Bisulfite]

The rate-determining step is the initial carbon-sulfur bond formation. researchgate.net The subsequent protonation of the resulting carbanion intermediate is a fast step. Factors that influence the reaction rate include temperature, pH (which affects the equilibrium between SO₂, HSO₃⁻, and SO₃²⁻), and the steric and electronic properties of the alcohol used to form the maleate ester.

The following table presents hypothetical kinetic data illustrating the expected second-order kinetics for the reaction.

ExperimentInitial [Maleate] (mol/L)Initial [Bisulfite] (mol/L)Initial Rate (mol/L·s)
1 0.10.12.0 x 10⁻⁴
2 0.20.14.0 x 10⁻⁴
3 0.10.24.0 x 10⁻⁴

Stereochemical Control and Product Selectivity in Synthesis

The addition of the sulphonate group to the succinate backbone creates a new stereocenter at the C2 position. When the synthesis starts with an achiral maleate diester and achiral sodium bisulfite, the product is formed as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

Achieving stereochemical control to produce a single enantiomer (an enantioselective synthesis) is a significant challenge in modern organic chemistry. nih.gov For the synthesis of 2-sulphonatosuccinate, this would require the use of a chiral influence. Potential strategies could include:

Chiral Catalysis : Employing a chiral catalyst, such as a chiral amine or phase-transfer catalyst, could create a chiral environment around the maleate, favoring the attack of the bisulfite from one face over the other, leading to an excess of one enantiomer.

Chiral Auxiliaries : The synthesis could begin with a maleate ester formed from a chiral alcohol. This chiral auxiliary could direct the incoming bisulfite to one side of the double bond, resulting in a diastereomeric mixture that could potentially be separated. The auxiliary could then be cleaved to yield the enantiomerically enriched product.

The table below outlines these hypothetical strategies for achieving stereocontrol.

StrategyDescriptionExpected Outcome
Standard Synthesis Reaction with achiral reagents and no catalyst.Racemic mixture (50:50 of R and S enantiomers).
Chiral Catalyst A chiral Lewis base or phase-transfer catalyst is added to the reaction.Enantiomeric excess (e.g., >90% of one enantiomer).
Chiral Auxiliary The starting maleate is synthesized using a chiral alcohol (e.g., menthol).Diastereomeric excess; separation and cleavage required.

Derivatization Chemistry of the 2-Sulphonatosuccinate Scaffold

The this compound molecule possesses multiple functional groups—two carboxylic acids and a sulfonic acid—that can be chemically modified to create a diverse range of derivatives with tailored properties.

Functionalization at the Carboxylic Acid Moieties

The two carboxylic acid groups are prime sites for chemical modification. Standard organic transformations can be applied to convert them into a variety of other functional groups. nih.govresearchgate.net For instance, Fischer esterification with different alcohols (from simple alkyls to complex polyethers) can be used to produce a vast library of diester derivatives. The well-known surfactant docusate (B154912) sodium is a diester derivative of this scaffold. nih.gov Amidation reactions with primary or secondary amines, often facilitated by coupling agents, can yield the corresponding mono- or di-amides. Further reduction of the carboxylic acids using strong reducing agents like lithium aluminum hydride would produce the corresponding diol.

The table below summarizes key derivatization reactions at the carboxylic acid positions.

ReactionReagent(s)Functional Group Formed
Esterification Alcohol (R-OH), Acid CatalystEster (-COOR)
Amidation Amine (R-NH₂), Coupling AgentAmide (-CONHR)
Acid Chloride Formation Thionyl Chloride (SOCl₂)Acid Chloride (-COCl)
Reduction Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)

Modifications and Substitutions on the Succinate Backbone

Modifying the succinate backbone itself, specifically at the C3 methylene (B1212753) group (-CH₂-), is more challenging due to the relative inertness of C-H bonds. Such transformations typically require advanced synthetic methods, often involving transition-metal-catalyzed C-H functionalization. nih.govyoutube.com This field of chemistry aims to directly convert a C-H bond into a C-C, C-O, or C-N bond, bypassing the need for pre-installed functional groups. youtube.comyoutube.com

Hypothetically, a directed C-H activation approach could be envisioned. If one of the carboxylic acids were temporarily converted into a directing group, it could guide a palladium or rhodium catalyst to selectively activate the C-H bonds at the adjacent C3 position. This would open pathways to introduce substituents like hydroxyl, amino, or alkyl groups directly onto the backbone, creating novel analogues that are otherwise difficult to access.

Potential C-H functionalization reactions for the succinate backbone are outlined in the table below.

ReactionCatalyst/Reagent Type (Hypothetical)Modification on Backbone
Oxidation Ruthenium or Iron catalyst + OxidantHydroxylation (adds -OH)
Arylation Palladium catalyst + Aryl HalideArylation (adds -Aryl)
Amination Rhodium or Copper catalyst + Amine SourceAmination (adds -NR₂)
Halogenation Radical Initiators + Halogen SourceHalogenation (adds -Cl, -Br)

Synthesis of Advanced Sulphonatosuccinate Architectures for Specific Research Objectives

The fundamental sulphonatosuccinate structure serves as a versatile platform for the development of more complex molecular architectures. These advanced designs are synthesized to achieve specific functionalities, enhanced performance characteristics, and novel applications in materials science and chemical engineering. Research efforts have predominantly focused on the creation of dimeric (gemini), polymerizable, and polymeric sulphonatosuccinate systems, each tailored for distinct research objectives.

Gemini (B1671429) Sulphonatosuccinate Surfactants

Gemini surfactants consist of two amphiphilic moieties connected by a spacer group at the level of the head groups. This dimeric structure often imparts significantly improved surface-active properties compared to corresponding single-chain surfactants.

Synthetic Approach: The synthesis of sulphonate gemini surfactants typically involves a multi-step process. A common pathway begins with the ring-opening reaction of maleic anhydride with a diol or diamine to form a diester or diamide (B1670390) intermediate. This is followed by a sulphonation step, often using sodium bisulphite, to introduce the sulphonate groups. Another route involves reacting long-chain tertiary amines with dihalogenated substrates. nih.gov For instance, diethylamine (B46881) bis-(acyl-propionate alcohol ester-α-sodium sulphonate) has been synthesized using maleic anhydride as a starting material through a sequence of ring-opening, addition, and esterification reactions. google.com Solvent-free synthesis methods, which align with green chemistry principles, have also been developed, proceeding via an SN2 nucleophilic substitution mechanism to achieve high yields under mild conditions. nih.govnih.gov

Research Objectives and Findings: The primary objective of designing gemini sulphonatosuccinates is to achieve superior physicochemical properties, such as a much lower critical micelle concentration (CMC) and greater efficiency in reducing surface tension. researchgate.net Research has shown that their unique structure leads to enhanced emulsification, wettability, and dispersibility. google.com These enhanced properties make them candidates for specialized applications, including the encapsulation of active substances for controlled release, serving as corrosion inhibitors, and acting as antimicrobial agents. nih.gov The encapsulation of gemini surfactants in alginate or gelatin capsules has been demonstrated as an effective method for protecting active substances and enabling their gradual release. nih.gov

Table 1: Research Findings on Gemini Sulphonatosuccinate Architectures

Gemini Surfactant TypeSynthetic PrecursorsSpecific Research ObjectiveKey FindingsReference
Dialkyl Disulphonate GeminiMaleic anhydride, long-chain alcohols, sodium bisulphiteAchieve ultra-low critical micelle concentration (CMC) and high surface activity.CMC values are significantly lower than conventional single-chain surfactants, demonstrating high efficiency in surface tension reduction. researchgate.net
Diethylamine bis-(acyl-propionate alcohol ester-α-sodium sulphonate)Maleic anhydride, diethylamineDevelop surfactants with high surface activity for use in detergents and oilfield water treatment.The CMC was 0.42 mmol/L, significantly lower than sodium dodecylsulphonate (9.8 mmol/L), with surface tension at CMC of 28.8 mN/m. google.com
Encapsulated Gemini SurfactantsGemini surfactants, sodium alginate, gelatinCreate systems for controlled release of active agents for anticorrosion and antimicrobial applications.Infrared spectra and scanning electron microscope images confirmed the effective encapsulation of the surfactants. nih.gov

Polymerizable Sulphonatosuccinate Surfactants (Surfmers)

Polymerizable surfactants, or "surfmers," are molecules that possess a surface-active portion and a polymerizable functional group. This dual functionality allows them to participate in polymerization reactions, becoming covalently bound to the resulting polymer particles.

Synthetic Approach: The synthesis of these reactive surfactants often involves the reaction of an alcohol containing a polymerizable group (e.g., hydroxyethyl (B10761427) methacrylate) with an anhydride such as maleic, succinic, or sulphosuccinic anhydride. researchgate.net This creates a sulphonatosuccinate ester with a terminal olefin group that can participate in free-radical emulsion polymerization. pcimag.com The resulting molecule acts as a stabilizer during polymerization and becomes permanently anchored to the polymer backbone. pcimag.comgoogle.com

Research Objectives and Findings: The main goal of using sulphonatosuccinate surfmers is to improve the stability and performance of latexes used in waterborne coatings, paints, and adhesives. researchgate.netsemanticscholar.org When conventional, non-reactive surfactants are used, they can migrate within the final film, leading to reduced water resistance and other undesirable effects. pcimag.com By covalently bonding the surfactant to the polymer particle, surfmers prevent this migration. researchgate.net Research has demonstrated that this approach leads to latexes with enhanced colloidal stability, improved film properties, reduced water absorption, and better adhesion to substrates. researchgate.netgoogle.com The use of maleate-based surfmers, for example, has been shown to achieve high conversions in the emulsion polymerization of styrene (B11656), producing stable latex emulsions. kpi.ua

Table 2: Research Findings on Polymerizable Sulphonatosuccinate Architectures

Surfmer TypeSynthetic PrecursorsSpecific Research ObjectiveKey FindingsReference
Anionic SurfmersPolymerizable alcohol (e.g., Hydroxyethylmethacrylate), maleic/succinic/sulphosuccinic anhydrideCreate stable, film-forming latexes for coatings with improved water resistance.Resulting latexes are quite stable during and after polymerization; covalent bonding prevents surfactant desorption from the particle surface. researchgate.net
Maleate Diester SurfmersMaleic anhydride, alkyl alcohols, pyridinium (B92312) bromideStabilize emulsion polymerization of styrene and study the effect on latex properties.High conversions of styrene were achieved; chemical incorporation of the surfmer into polymer particles occurred early in the polymerization. kpi.ua
Reactive SulphonatosuccinatesAllyl glycidyl (B131873) ether, ethylene (B1197577) oxide, various hydrophobesImprove latex stability, reduce foaming, and enhance coating properties like water repellency.A large fraction of surfactant molecules become irreversibly bound to the emulsion polymer, improving latex and final coating properties. pcimag.com

Polymeric Sulphonatosuccinate Architectures

Beyond single reactive units, advanced architectures include polymers where the sulphonatosuccinate moiety is an integral part of the macromolecular structure, such as in block copolymers or functionalized polymer backbones.

Synthetic Approach: These architectures can be created through modern controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. edu.krd For example, a block copolymer can be synthesized with one block being hydrophobic and the other hydrophilic, with sulphonate groups subsequently introduced onto one of the blocks. mdpi.com The synthesis of sulphonated polyphenylene block copolymers, for instance, can be achieved via Ni(0)-catalyzed polymerization, where monomers containing sulphonate groups are incorporated into the polymer chain. mdpi.com

Research Objectives and Findings: The objective of creating these polymeric structures is to develop materials with highly tailored properties for specialized applications. researchgate.net Sulphonated block copolymers are investigated for their ability to self-assemble into ordered nanostructures, which is crucial for applications like proton exchange membranes in fuel cells, ionomers, and advanced coatings. mdpi.com The incorporation of sulphonate groups into polymer backbones can significantly alter their thermal stability, solubility, and mechanical properties. mdpi.comnih.gov Research into zwitterionic ammonium (B1175870) sulphonate polymers, for example, highlights how the selection of monomers and polymer architecture dictates properties like interfacial activity and solution configuration, making them useful for applications such as antifouling coatings. nih.gov

Table 3: Research Findings on Polymeric Sulphonatosuccinate Architectures

Polymeric ArchitectureSynthetic MethodSpecific Research ObjectiveKey FindingsReference
Sulphonated Block CopolymersLiving/controlled polymerization (e.g., anionic polymerization) followed by post-polymerization sulphonation.Develop self-assembling materials for membranes, ionomers, and nanoparticle synthesis.Sulphonation induces amphiphilic character, leading to controlled self-assembly and improved mechanical properties and ionic conduction. mdpi.com
Sulphonated PolyphenylenesNi-catalyzed cross-coupling reactions.Create high-molecular-weight polymers for proton-conducting membranes.In situ generation of Ni(0) from Ni(II) complexes is an effective method for synthesizing high-molecular-weight sulphonated polymers. mdpi.com
Zwitterionic Ammonium Sulphonate PolymersControlled free radical polymerization of zwitterionic monomers.Develop materials for hydrophilic and antifouling coatings with tailored interfacial activity.The polymer properties are highly dependent on the chemical composition of the anionic and cationic components of the zwitterionic structures. nih.gov

Chemical Reactivity and Transformation Mechanisms of Sodium Dihydrogen 2 Sulphonatosuccinate

Fundamental Reaction Pathways of Sulphonatosuccinate Compounds

The reactivity of sulphonatosuccinate compounds is governed by the interplay of its functional groups: the succinate (B1194679) backbone and the sulfonate moiety.

Studies on Oxidation-Reduction Reactions of the Sulphonate Group and Succinate Moiety

The oxidation and reduction potential of sodium dihydrogen 2-sulphonatosuccinate is largely determined by its constituent functional groups.

Sulphonate Group: The sulfur atom in the sulphonate group (-SO₃H) exists in its highest oxidation state (+6). Consequently, it is highly resistant to further oxidation under typical chemical conditions. Conversely, reduction of the sulfonate group is also challenging. While potent reducing systems, such as those involving metal catalysts like copper(II) chloride with lithium, can reduce alkyl sulfonates to hydrocarbons, the sulfonic acid group is generally inert to most common reducing agents. organic-chemistry.orgoup.com This stability is partly because the strongly acidic proton is readily donated to a nucleophilic reducing agent, which deactivates the agent, while the resulting negatively charged sulfonate anion repels the approach of nucleophiles. oup.com Some specialized methods can achieve reductive cleavage of the carbon-sulfur (C-S) bond, a process known as desulfonylation, often employing metal amalgams or other strong reducing agents. wikipedia.org

Succinate Moiety: The succinate portion of the molecule, being a saturated aliphatic dicarboxylic acid, is also relatively stable against oxidation. Strong oxidizing agents can, under harsh conditions, lead to the cleavage of C-C bonds. The oxidation of sulfonic acids can ultimately lead to the cleavage of the C-S bond, yielding sulfate and an organic residue. researchgate.net However, compared to other functional groups, the succinate backbone is not readily oxidized.

Hydrolytic Stability and Degradation Mechanisms under Varying Chemical Conditions

The stability of the core structure of this compound against hydrolysis is a key aspect of its chemical profile. The primary bonds susceptible to cleavage are the C-S bond of the sulfonate group and the C-C bonds of the succinate backbone.

The C-S bond in alkyl sulfonates is known for its exceptional hydrolytic stability across a wide range of pH conditions. Unlike alkyl sulfates (-O-SO₃⁻), where the C-O bond can be hydrolyzed under acidic or basic conditions, the direct C-S linkage in sulfonates is not readily cleaved by water. cleaninginstitute.orgrsc.org Studies on various sulfonate esters have shown that while the ester linkage can be cleaved, the underlying sulfonate group remains stable. nih.gov Hot, strong acids like 48% HBr may be required to cleave the C-S bond in some sulfonates. nih.gov

Many commercially important sulfosuccinates are esters, where one or both of the carboxylic acid groups are esterified. researchgate.net For these derivatives, the primary degradation pathway is the hydrolysis of the ester bond. This reaction is catalyzed by both acids and bases. alfa-chemistry.comresearchgate.net Alkaline hydrolysis is typically irreversible and leads to the formation of the corresponding alcohol and the sodium salt of the sulfosuccinic acid. researchgate.netpcc.eu

Acid-Base Equilibrium and Protonation States of Sulphonatosuccinates

This compound is a polyprotic acid, containing three acidic protons with distinct dissociation constants (pKa values).

Sulfonic Acid Group (-SO₃H): This group is a strong acid, comparable in strength to sulfuric acid. Its pKa is very low, estimated to be less than 0. chemicalbook.comchemicalbook.com In aqueous solutions, this proton is essentially fully dissociated, resulting in a negatively charged sulfonate group (-SO₃⁻).

Carboxylic Acid Groups (-COOH): The two carboxylic acid groups are significantly weaker acids than the sulfonic acid group. Their pKa values are analogous to those of succinic acid, although they are influenced by the electron-withdrawing effect of the nearby sulfonate group. For sulfosuccinic acid, the predicted pKa values are approximately -0.46 for the sulfonic acid, with the carboxylic protons dissociating at higher pH values. chemicalbook.com

The protonation state of the molecule is therefore highly dependent on the pH of the solution.

pH RangePredominant SpeciesNet Charge
< 0HOOC-CH(SO₃H)-CH₂-COOH0
1 - 3HOOC-CH(SO₃⁻)-CH₂-COOH-1
3 - 5⁻OOC-CH(SO₃⁻)-CH₂-COOH-2
> 6⁻OOC-CH(SO₃⁻)-CH₂-COO⁻-3

Interactions with Other Chemical Species and Environments

The multiple anionic functional groups on the sulphonatosuccinate molecule make it an effective ligand for cations and a target for electrophilic attack.

Complexation Chemistry with Metal Ions and Organic Ligands

Both the carboxylate and sulfonate groups can participate in the coordination of metal ions. This allows this compound to act as a chelating agent, forming stable complexes with a variety of metal cations.

The complexing ability of sulfosuccinic acid and its derivatives is utilized in various applications, such as in agriculture to improve nutrient uptake by plants and in pharmaceutical formulations to enhance the solubility of drugs. alfa-chemistry.com

Reactivity with Nucleophiles and Electrophiles

The chemical structure of this compound presents several sites for reactions with nucleophiles and electrophiles.

Electrophilic Sites:

Carbonyl Carbons: The carbon atoms of the two carboxyl groups are electrophilic. They are susceptible to attack by nucleophiles in nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org This is the basis for the formation of sulfosuccinate (B1259242) esters, where an alcohol (the nucleophile) attacks the carbonyl carbon.

Sulfur Atom: The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to three electronegative oxygen atoms, making it electron-deficient and thus an electrophilic center. It can be attacked by strong nucleophiles, although such reactions are less common than those at the carbonyl carbons.

Nucleophilic Sites:

Oxygen Atoms: The oxygen atoms of the deprotonated carboxylate and sulfonate groups are electron-rich and can act as nucleophiles. For instance, they can react with electrophiles like alkyl halides.

The synthesis of many sulfosuccinate derivatives relies on these fundamental principles of reactivity. For example, the common industrial synthesis of sulfosuccinate esters involves a Michael addition, where a nucleophile (sodium bisulfite) attacks the electrophilic double bond of a maleic acid ester. lamberti.com While this compound itself does not have this double bond, its reactivity is still characterized by the interplay between the nucleophilic oxygen centers and the electrophilic carbon and sulfur centers. Aromatic sulfonation, a classic example of electrophilic aromatic substitution, proceeds via the attack of an aromatic ring (a nucleophile) on a strong sulfur-based electrophile like SO₃ or HSO₃⁺. masterorganicchemistry.comyoutube.com

The chemical reactivity of this compound and its derivatives is significantly influenced by its functional groups: two carboxyl groups, a sulfonate group, and the succinate backbone. This structure allows for participation in various polymerization reactions, either as a primary monomer precursor or as a functional additive that can be incorporated into a polymer structure. Research in this area explores the unique properties that the sulfonate and carboxylate moieties can impart to the resulting polymers, such as improved stability, hydrophilicity, and functionality.

Investigation of Sulphonatosuccinate as a Monomer Precursor in Polymer Synthesis

Sulphonatosuccinates are typically synthesized via a two-step process starting from maleic anhydride (B1165640). researchgate.netlamberti.comwikipedia.org This process involves an initial esterification of maleic anhydride with an alcohol, followed by the sulfonation of the double bond using a reagent like sodium bisulfite. lamberti.comwikipedia.org The origin from maleic anhydride is crucial, as the double bond in the maleate (B1232345) intermediate provides a site for addition polymerization. When an alcohol containing a polymerizable group (such as an allyl group) is used in the initial esterification, the resulting sulphonatosuccinate can act as a reactive surfactant, or "surfmer." researchgate.net

These surfmers are molecules that have a hydrophilic head (the sulphonatosuccinate group), a hydrophobic tail, and a polymerizable group that allows them to covalently bond into the polymer backbone during synthesis. acs.orgresearchgate.net This dual functionality makes them valuable in emulsion polymerization, where they can act as both an emulsifier to stabilize latex particles and as a comonomer. researchgate.netlamberti.com The permanent attachment of the surfactant to the polymer particles prevents its migration in the final product, which can improve properties like water resistance of films. researchgate.net An example of such a reactive monomer is sodium dodecyl allyl sulfosuccinate. researchgate.netresearchgate.net

Below is a table of representative sulphonatosuccinate derivatives investigated as monomer precursors or reactive surfactants in polymer synthesis.

Compound NameStructureKey FeaturesPolymerization Type
Sodium Dodecyl Allyl Sulfosuccinate (SDAS)CH₂=CHCH₂OOCCH(SO₃Na)CH₂COOC₁₂H₂₅Contains a polymerizable allyl group; acts as a reactive surfactant (surfmer).Radical (Emulsion)
Disodium salt of the sulfosuccinic acid monoester with nonylphenol ethoxylateC₉H₁₉C₆H₄(OCH₂CH₂)₂₅OOCCH(SO₃Na)CH₂COONaUsed as a surfactant in copolymerization involving maleate esters.Radical (Emulsion)
Sodium Dodecyl Sulfopropyl MaleateC₁₂H₂₅OOCCH=C(SO₃Na)CH₂CH₂CH₂OHA polymerizable surfmer used to study particle nucleation. acs.orgRadical (Emulsion)

Mechanisms of Radical and Condensation Polymerization with Sulphonatosuccinate Derivatives

The polymerization of sulphonatosuccinate derivatives can proceed through different mechanisms depending on the functional groups present in the specific monomer. The most common pathway is radical polymerization, leveraging the double bond from the maleate precursor, while condensation polymerization is a potential route if the molecule contains suitable reacting groups like diacids or diols.

Radical Polymerization

Radical polymerization is a chain-growth process involving the sequential addition of monomers to a growing polymer chain with a radical active center. The process consists of three main stages: initiation, propagation, and termination. For a sulphonatosuccinate-based reactive surfactant, the polymerizable group (e.g., an allyl or maleate double bond) is the site of reaction.

Initiation: A radical initiator (e.g., a persulfate) decomposes to form primary radicals (I•). researchgate.net This radical then adds to the double bond of the sulphonatosuccinate monomer (M) to create a monomer radical (M•).

Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing chain. This step repeats, rapidly increasing the length of the polymer chain.

Termination: The growth of a polymer chain is stopped when two radicals react with each other through combination or disproportionation.

In the context of emulsion polymerization, sulphonatosuccinates play a dual role. They form micelles that serve as the primary loci for polymerization, while the reactive variants are simultaneously incorporated into the polymer backbone. acs.orgpcc.eu The rate of polymerization and final particle size can be influenced by the concentration of the sulphonatosuccinate and the initiator. researchgate.netacs.org For instance, in the semibatch emulsion polymerization of butyl acrylate stabilized by sodium dodecyl allyl sulfosuccinate (SDAS), the polymerization rate is relatively insensitive to changes in SDAS concentration but increases with higher initiator concentration. researchgate.net

Condensation Polymerization

Condensation polymerization, or step-growth polymerization, involves reactions between polyfunctional monomers. libretexts.orgresearchgate.netlibretexts.org In this process, monomers combine to form dimers, trimers, and eventually long-chain polymers, typically with the elimination of a small molecule like water. libretexts.orglibretexts.orgyoutube.com

While the sulphonatosuccinate structure itself is a product of an addition reaction (sulfonation across a double bond), a derivative could be designed to act as a monomer in condensation polymerization. For this to occur, the monomer must possess at least two reactive functional groups capable of step-growth reaction, such as carboxyl or hydroxyl groups.

For example, a sulphonatosuccinate diacid could react with a diol to form a polyester. The mechanism would proceed as follows:

Esterification: A carboxylic acid group on the sulphonatosuccinate monomer reacts with a hydroxyl group from a diol monomer.

Chain Growth: This reaction forms an ester linkage and eliminates a water molecule. The resulting dimer still has reactive functional groups at its ends, allowing it to react with other monomers or dimers.

Polymer Formation: The process continues in a stepwise fashion, building up the polymer chain. High molecular weight polymers are typically formed only at very high conversion rates. libretexts.org

The incorporation of the bulky and ionic sulphonatosuccinate group into the backbone of a condensation polymer like a polyester would be expected to significantly alter the polymer's properties, such as its thermal behavior, crystallinity, and solubility. libretexts.org

Synthesis of Sulphonatosuccinate-Based Copolymers and Their Structural Characterization

The synthesis of copolymers incorporating sulphonatosuccinate units is primarily achieved through emulsion polymerization, where a reactive sulphonatosuccinate surfmer is copolymerized with other vinyl or acrylic monomers. This method allows for the creation of latexes with covalently bound stabilizing groups.

Synthesis Examples

Research has demonstrated the copolymerization of various monomers with sulphonatosuccinate-based reactive surfactants. In the emulsion polymerization of vinyl acetate, the use of sodium dodecyl alkyl sulfosuccinate (a polymerizable surfactant) was found to influence the final particle size, which decreased as the surfactant concentration increased. acs.org Similarly, the copolymerization of vinyl acetate with dibutyl maleate has been studied in the presence of a disodium salt of a sulfosuccinic acid monoester, where the polymerization rate was observed to increase with the surfactant concentration. researchgate.net

The following table summarizes findings from a study on the emulsion polymerization of butyl acrylate (BA) using sodium dodecyl allyl sulfosuccinate (SDAS) as a reactive surfactant.

Monomer SystemInitiator[SDAS] (mol/L)Key Findings
Butyl Acrylate (BA)Potassium Persulfate (KPS)VariedThe monomer feed rate was the main parameter controlling the polymerization rate. researchgate.net
Butyl Acrylate (BA)Potassium Persulfate (KPS)HighAn induction period or complete inhibition was observed, attributed to chain transfer of BA radicals to SDAS. researchgate.net

Structural Characterization

The confirmation of copolymer structure and the successful incorporation of the sulphonatosuccinate moiety are carried out using various analytical techniques.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic functional groups in the polymer. The presence of the sulphonatosuccinate unit would be confirmed by absorption bands corresponding to the sulfonate (SO₃⁻) group, typically around 1055 cm⁻¹, and the ester carbonyl (C=O) groups, around 1730 cm⁻¹. ripublication.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the detailed structure of the copolymer. ripublication.commdpi.com ¹H-NMR can confirm the incorporation of the sulphonatosuccinate monomer by showing signals corresponding to the protons on the succinate backbone and the alkyl chains. The ratio of integrals of peaks from the sulphonatosuccinate unit versus those from the comonomer can be used to determine the copolymer composition. ¹³C-NMR provides detailed information about the carbon skeleton of the polymer. mdpi.com

The table below lists typical spectroscopic data used for the characterization of sulphonatosuccinate structures.

Analysis MethodFunctional Group / ProtonTypical Chemical Shift / Wavenumber
FTIRS-O stretch (in SO₃⁻)~1055 cm⁻¹
FTIRC=O stretch (ester)~1730 cm⁻¹
¹H-NMR-CH(SO₃)-CH₂-2.8 - 3.5 ppm
¹³C-NMR-CH(SO₃)-~65 ppm
¹³C-NMR-C=O (ester)170 - 175 ppm

By using these synthesis and characterization methods, researchers can design and verify the structure of novel copolymers with tailored properties imparted by the incorporation of functional sulphonatosuccinate units.

Advanced Analytical Methodologies for the Characterization of Sodium Dihydrogen 2 Sulphonatosuccinate

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable for probing the molecular framework of Sodium Dihydrogen 2-Sulphonatosuccinate, providing detailed information on its functional groups, connectivity, and dynamic behavior.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a molecular fingerprint of this compound. These methods probe the vibrational modes of the molecule's chemical bonds. The resulting spectra are unique to the compound's structure and sensitive to its local environment.

IR and Raman spectroscopy are complementary; a vibrational mode that is weak or absent in an IR spectrum may produce a strong signal in a Raman spectrum, and vice versa. sdu.dk For sulfosuccinates, key spectral features include the stretching modes of the carbonyl (C=O) and sulfonate (SO₃⁻) groups. rsc.org The frequencies of these vibrations are sensitive to factors such as hydration and the interaction between the polar headgroup and the sodium (Na⁺) counterion. rsc.org Analysis of these bands provides insight into the molecular conformation and intermolecular interactions. For instance, studies on homologous series of sodium dialkyl sulfosuccinates have successfully used the C=O and SO₃⁻ group bands to characterize the interaction between the polar group and the Na⁺ ion. rsc.org

Table 1: Characteristic Vibrational Frequencies for Sulfosuccinates

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Technique
Sulfonate (SO₃⁻) Symmetric Stretch ~1050 - 1100 Raman, IR
Sulfonate (SO₃⁻) Asymmetric Stretch ~1200 - 1250 IR
Carbonyl (C=O) Stretch ~1730 - 1750 IR

Note: The exact positions of the peaks can vary based on the specific molecular environment and sample state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms within a molecule. Both ¹H (proton) and ¹³C NMR are used to provide a detailed map of the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shift of each proton provides information about its electronic environment. For instance, the protons on the succinate (B1194679) backbone would appear at distinct chemical shifts, and the coupling patterns between them would confirm their relative positions. Similarly, ¹³C NMR provides a signal for each unique carbon atom in the molecule. The structures of various sulfosuccinate (B1259242) monoesters have been unambiguously resolved using both ¹H-NMR and ¹³C-NMR techniques. ripublication.com These analyses are crucial for confirming the successful synthesis of the target molecule and for identifying and quantifying impurities. nih.gov

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Environment Expected Chemical Shift (δ, ppm)
CH₂ (Succinate backbone) 2.5 - 3.0

Note: Values are approximate and can be influenced by solvent and temperature.

Mass Spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing anionic surfactants like sulfosuccinates, as it allows the intact molecule to be transferred into the gas phase as an ion.

ESI-MS can be used to confirm the identity of this compound by detecting its molecular ion. Furthermore, high-resolution mass spectrometry can provide the exact mass, which helps in confirming the molecular formula. The technique is also invaluable for identifying byproducts from its synthesis, which involves the reaction of maleic anhydride (B1165640) with alcohols followed by sulfonation. pcc.euresearchgate.net Studies on related compounds, such as sodium bis(2-ethylhexyl)sulfosuccinate (AOT), have utilized electrospray ionization mass spectrometry to investigate the formation and structure of surfactant aggregates in the gas phase. nih.gov

Diffraction and Scattering Methods for Solid-State Structure Analysis

While spectroscopy reveals the molecular structure, diffraction techniques are required to understand how these molecules are arranged in the solid state.

To perform SC-XRD analysis, a high-quality single crystal of this compound is required, which can often be challenging to grow. nih.gov If a suitable crystal is obtained, the diffraction experiment would yield an unambiguous determination of the molecule's absolute configuration and detailed insight into intermolecular interactions, such as hydrogen bonding involving the sulfonate and carboxyl groups. This powerful method remains the gold standard for molecular structure elucidation. bruker.com

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk powder sample. Unlike SC-XRD, it does not require a single crystal. The PXRD pattern is a fingerprint of the crystalline phases present in the material. scielo.br

This technique is crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. PXRD can be used to identify the specific crystalline phase of a batch of this compound, monitor phase transitions, and detect the presence of crystalline impurities. researchgate.net The diffraction pattern consists of a series of peaks at specific diffraction angles (2θ), with the position and intensity of each peak being characteristic of the crystal structure. scielo.br

Table 3: Example Data Format from Powder X-ray Diffraction Analysis

Diffraction Angle (2θ) Intensity (Arbitrary Units)
10.5 850
15.2 430
21.0 1200
25.8 950

Note: This table is illustrative of the data format and does not represent actual data for the compound.

Table of Compounds Mentioned

Compound Name
This compound
Maleic anhydride
Sodium bis(2-ethylhexyl) sulfosuccinate

Chromatographic and Separation Science Approaches

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex matrices, as well as for the assessment of its purity by identifying and quantifying any present impurities, by-products, or degradants.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. For anionic surfactants such as this, reversed-phase HPLC is a common approach. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase.

To enhance retention and peak shape of the highly polar sulphonatosuccinate, ion-pairing chromatography is often employed. An ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase to form a neutral ion pair with the anionic analyte, which can then be effectively retained and separated on the reversed-phase column. Detection can be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

The method is adept at separating the main component from structurally similar impurities, such as starting materials (e.g., maleic acid, sodium bisulfite) or isomers. Quantitative analysis is performed by comparing the peak area of the analyte to that of a certified reference standard.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient) with 5 mM Tetrabutylammonium hydrogen sulfate
Flow Rate 1.0 mL/min
Detection UV at 210 nm or CAD
Injection Volume 10 µL
Column Temperature 30 °C

This table is for illustrative purposes and actual parameters would require method development and validation.

While this compound itself is not volatile and therefore not directly analyzable by Gas Chromatography (GC), this technique is crucial for the identification and quantification of any volatile organic compounds (VOCs) that may be present as residual solvents from the manufacturing process or as volatile degradation products.

For analysis, a headspace GC technique is typically employed. A sample of the solid or a solution of the compound is placed in a sealed vial and heated. The volatile compounds partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC system, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is commonly used for quantifiable analysis of hydrocarbons, while a Mass Spectrometer (MS) can be used for definitive identification of the volatile compounds. Potential volatile by-products could include residual alcohols from esterification processes or low molecular weight sulfur-containing compounds.

Table 2: Potential Volatile Impurities in this compound and Typical GC Conditions

AnalytePotential OriginRetention Time (min)
EthanolResidual Solvent3.5
IsopropanolResidual Solvent4.2
Sulfur DioxideDegradation Product2.8

Retention times are hypothetical and depend on the specific GC column and conditions used.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. These methods are vital for determining the thermal stability and decomposition profile of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. For this compound, TGA is used to determine the onset of thermal decomposition, identify the different stages of degradation, and quantify the amount of non-volatile residue.

A typical TGA thermogram for a sulfonate salt would show an initial mass loss corresponding to the release of adsorbed or bound water. nih.gov This is followed by a stable region up to the onset of decomposition. The degradation of the sulfosuccinate structure would likely occur in multiple steps, potentially involving the loss of sulfur dioxide, followed by the breakdown of the hydrocarbon backbone. researchgate.net The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to investigate thermo-oxidative stability.

Table 3: Representative TGA Data for a Hypothetical this compound Sample

Temperature Range (°C)Mass Loss (%)Attributed Process
30 - 1202.5Loss of adsorbed water
220 - 30028.0Desulfonation (loss of SO₂)
300 - 45045.0Decomposition of the organic backbone
> 45024.5Residual sodium sulfate/carbonate

This data is illustrative and represents a plausible decomposition pathway.

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material. researchgate.netnih.gov It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, glass transition temperature, and to study polymorphic phase transitions and crystallization behavior. mdpi.commdpi.comrsc.org

For this compound, a DSC scan would reveal endothermic peaks corresponding to melting or other phase transitions. The temperature at which these peaks occur provides information about the thermal stability of the compound. The area under the peak is proportional to the enthalpy of the transition. By subjecting the sample to repeated heating and cooling cycles, its thermal stability and any changes in its crystalline structure can be assessed. The absence of significant thermal events before the onset of decomposition (as determined by TGA) is an indicator of good thermal stability.

Table 4: Example DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Endotherm (Melting)205210150
Exotherm (Decomposition)>230--

Values are hypothetical and would be specific to the crystalline form and purity of the sample.

Microscopy Techniques for Morphological and Microstructural Investigations

Microscopy techniques are essential for visualizing the physical form and structure of solid this compound, from the macroscopic to the near-atomic level. This information is critical for understanding properties such as solubility, flowability, and formulation performance.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and morphology of solid materials. mdpi.com An SEM analysis of powdered this compound would provide high-resolution images of the particle shape, size distribution, and surface texture. For instance, it could reveal whether the particles are crystalline with well-defined facets, or amorphous and irregular. researchgate.net Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS) can be coupled with SEM to provide elemental analysis of the sample surface, confirming the presence of sodium, sulfur, oxygen, and carbon.

Transmission Electron Microscopy (TEM), on the other hand, offers much higher resolution and is used to investigate the internal structure of materials. nih.govjos.ac.cn For this compound, TEM could be used to examine the crystal lattice structure of individual nanoparticles or to visualize the arrangement of molecules in aggregated structures, such as vesicles or micelles, when dispersed in a liquid. researchgate.net This level of detail is crucial for understanding the self-assembly behavior of this surfactant in solution.

Table 5: Summary of Microscopy Techniques and Their Application

TechniqueInformation ObtainedTypical Magnification
Scanning Electron Microscopy (SEM) Particle size, shape, surface morphology10x - 300,000x
Transmission Electron Microscopy (TEM) Crystal lattice, internal structure, nanoparticle morphology1,000x - 1,000,000x

Optical Microscopy for Crystalline Growth and Particle Characterization

General principles of optical microscopy are widely applied in the characterization of crystalline materials. This technique allows for the direct observation of crystal habit, size distribution, and growth phenomena in real-time. For a compound like this compound, optical microscopy could theoretically be used to:

Monitor Crystalline Growth: Observe the formation and development of crystals from a solution, providing insights into the crystallization kinetics and the influence of various parameters such as temperature, pH, and impurities on the crystal morphology.

Characterize Particle Size and Shape: Determine the size distribution and morphology of the crystalline particles. This is crucial for understanding the physical properties of the compound, such as its flowability and dissolution rate.

However, specific studies detailing these observations for this compound, including any quantitative data or representative images, were not found.

Electron Microscopy for Nanostructure and Surface Analysis

Electron microscopy, with its higher resolution compared to optical microscopy, is a powerful tool for investigating the fine details of a material's structure. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be the primary techniques for this purpose.

Nanostructure Analysis (TEM): TEM could be employed to examine the internal structure of this compound particles at the nanoscale. This could reveal information about the presence of different phases, defects in the crystal lattice, and the arrangement of molecules.

Surface Analysis (SEM): SEM would be ideal for visualizing the surface topography of the crystals. It can provide detailed images of the surface features, such as steps, kinks, and terraces, which are important for understanding the crystal growth mechanism and the surface reactivity of the compound.

As with optical microscopy, no specific research articles containing SEM or TEM analyses of this compound, nor any associated data or micrographs, could be located.

Interactions Within Biological Systems and Materials Science Contexts

Biochemical Pathway Involvement and Enzyme Interactions

While direct and extensive research on the specific role of Sodium Dihydrogen 2-Sulphonatosuccinate in biochemical pathways is not widely documented, the structural motifs present in the molecule suggest potential areas of interaction with biological systems, particularly with enzymes.

The sulphonate group, being a strong acid, can influence the local pH environment, which is a critical factor in enzyme kinetics. Although specific enzymatic reactions directly involving this compound are not well-characterized in publicly available research, the general behavior of sulphonate-containing compounds in catalytic processes offers some insights. For instance, sulphonate groups can participate in electrostatic interactions with the active sites of enzymes, potentially acting as competitive or non-competitive inhibitors, or in some cases, as activators by inducing conformational changes that enhance catalytic activity.

The potential for sulphonatosuccinate structures to act as stabilizing agents for macromolecules, such as proteins, is an area of active interest. A closely related compound, disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate, has been noted for its potential to stabilize biological macromolecules. This stabilizing effect can be attributed to the amphiphilic nature of such molecules, allowing them to interact with both hydrophobic and hydrophilic regions of a protein, thereby preventing aggregation and maintaining its native conformation.

The mechanism of stabilization is thought to involve a combination of factors. The charged sulphonate group can form favorable electrostatic interactions with charged residues on the protein surface. Simultaneously, the succinate (B1194679) portion can engage in hydrogen bonding and other non-covalent interactions. This multi-point interaction can create a protective hydration shell around the macromolecule, shielding it from denaturing stresses.

Table 1: Potential Mechanisms of Macromolecular Stabilization by Sulphonatosuccinates

Stabilization MechanismDescription
Electrostatic Interactions The negatively charged sulphonate group interacts with positively charged amino acid residues on the macromolecule's surface, contributing to conformational stability.
Hydrogen Bonding The carboxyl and sulphonate groups can act as hydrogen bond acceptors, interacting with donor groups on the macromolecule and surrounding water molecules.
Hydrophobic Interactions Depending on the substituents on the succinate backbone, hydrophobic regions can interact with nonpolar patches on the macromolecule, preventing aggregation.
Hydration Shell Formation The overall hydrophilic nature of the molecule can help maintain a stable hydration layer around the macromolecule, which is crucial for its structural integrity.

Functional Material Development Utilizing Sulphonatosuccinate Structures

The unique chemical features of sulphonatosuccinates make them attractive building blocks for the development of novel functional materials, particularly in the fields of controlled release and smart materials.

Polyelectrolytes are polymers with repeating units that bear an electrolyte group. These groups will dissociate in aqueous solutions, making the polymers charged. This compound, with its charged sulphonate group, can be envisioned as a monomer or a functional component in the synthesis of anionic polyelectrolytes.

The general strategy for creating polyelectrolyte-based controlled release systems involves the electrostatic interaction between the charged polymer and an oppositely charged drug molecule. For instance, a polyelectrolyte synthesized with sulphonatosuccinate units would carry a negative charge and could be used to encapsulate and control the release of cationic (positively charged) drugs. The release of the drug can then be triggered by changes in the ionic strength or pH of the surrounding medium, which would disrupt the electrostatic interactions.

While specific examples of polyelectrolytes synthesized directly from this compound are not prevalent in the reviewed literature, the principles of polyelectrolyte design strongly support its potential in this application.

Responsive or "smart" hydrogels are three-dimensional polymer networks that can swell or shrink in response to external stimuli such as pH, temperature, or the presence of specific ions. The incorporation of sulphonatosuccinate moieties into a hydrogel network could impart pH- and ion-responsiveness.

The sulphonate group is strongly acidic and remains ionized over a wide pH range. However, the carboxyl group of the succinate has a pKa that would allow it to be protonated or deprotonated in response to changes in pH. This change in ionization state would alter the electrostatic repulsion within the hydrogel network, leading to swelling or deswelling.

Furthermore, the sulphonate groups can interact with multivalent cations, leading to ionic crosslinking. This property could be exploited to create hydrogels that respond to the concentration of specific ions in their environment. Such responsive hydrogels have potential applications in areas like drug delivery, sensing, and tissue engineering.

Table 2: Potential Stimuli-Responsive Behavior of Sulphonatosuccinate-Containing Hydrogels

StimulusMechanism of ResponsePotential Application
pH Protonation/deprotonation of the carboxyl group on the succinate moiety, altering electrostatic repulsion and swelling.pH-triggered drug release in the gastrointestinal tract.
Ionic Strength Shielding of the charged sulphonate groups by counter-ions, leading to changes in swelling behavior.Controlled release in response to physiological salt concentrations.
Multivalent Cations Ionic crosslinking of the hydrogel network by cations, causing deswelling.Ion-selective sensors or actuators.

Fundamental Research in Biomimetic Systems

Biomimetic systems aim to mimic the structures and functions of biological materials. The self-assembly properties and the ability to interact with biological molecules make sulphonatosuccinate structures interesting candidates for fundamental research in this area.

While direct applications of this compound in biomimetic systems are yet to be extensively explored, its amphiphilic nature and potential for self-assembly into micelles or other ordered structures in aqueous solution are relevant. These self-assembled structures can mimic biological membranes or be used as scaffolds for the organization of other molecules.

Future research could explore the use of sulphonatosuccinate-based surfactants to create stable interfaces that mimic cell membranes or to template the growth of inorganic materials in a manner similar to biomineralization processes. The ability to tune the hydrophilic-lipophilic balance by modifying the succinate backbone could provide a versatile platform for creating a wide range of biomimetic structures.

Self-Assembly of Sulphonatosuccinate Derivatives in Model Biological Membranes

The self-assembly of surfactants within lipid bilayers is a complex process governed by a delicate balance of hydrophobic, electrostatic, and steric interactions. While direct experimental studies on the self-assembly of this compound specifically within model biological membranes are not extensively available in the public domain, the behavior of structurally related sulfosuccinate (B1259242) surfactants, such as dioctyl sodium sulfosuccinate (Aerosol-OT), provides valuable insights. These studies, often employing techniques like molecular dynamics simulations, can elucidate how such molecules orient themselves and influence the structure and dynamics of the lipid membrane.

When introduced into an aqueous environment containing a lipid bilayer, monoalkyl sulfosuccinate molecules are expected to partition into the membrane. The hydrophobic alkyl chain will preferentially insert into the hydrophobic core of the bilayer, while the hydrophilic sulfonate and carboxylate headgroups will remain at the aqueous interface, interacting with the polar headgroups of the phospholipids. This insertion can lead to several effects on the membrane's properties. For instance, the presence of the surfactant can increase the surface area per lipid, leading to a decrease in membrane thickness and an increase in membrane fluidity.

At higher concentrations, the accumulation of sulfosuccinate molecules within the bilayer can induce curvature stress, potentially leading to the formation of non-lamellar structures such as micelles or inverted micelles within the membrane, or even the complete solubilization of the membrane into mixed micelles. The specific outcome depends on the concentration of the surfactant, the lipid composition of the membrane, and the experimental conditions such as temperature and ionic strength. Molecular dynamics simulations of similar surfactant-lipid systems have shown that the self-assembly process is dynamic, with surfactant molecules able to diffuse laterally within the membrane and, in some cases, flip-flop between the two leaflets of the bilayer, albeit at a slower rate.

Interactions with Peptides and Other Biopolymers at the Molecular Level

The interaction of sulfosuccinate derivatives with peptides and other biopolymers is primarily driven by a combination of electrostatic and hydrophobic forces. The anionic nature of the sulfosuccinate headgroup facilitates strong electrostatic interactions with positively charged residues on peptides and other biopolymers. Concurrently, the hydrophobic alkyl chain can engage in hydrophobic interactions with nonpolar regions of the biopolymer.

Interactions with Peptides:

A study investigating various sulfosuccinate analogues demonstrated that the structure of the alkyl chain significantly influences the degree of hydrophobicity conferred to the peptide-surfactant complex. By forming complexes with model proteins and peptides, the efficacy of different sulfosuccinate derivatives was compared to the widely used docusate (B154912) (dioctyl sodium sulfosuccinate). The resulting hydrophobicity of these complexes is a key factor in their formulation potential.

Sulfosuccinate DerivativeAlkyl Chain StructureRelative Improvement in Partition Coefficient (logP) vs. DocusateRelative Improvement in Solubility in 1-octanol vs. Docusate
Monostearyl sulfosuccinateSingle linear C18 chainData not comparatively highlightedData not comparatively highlighted
Dioleyl sulfosuccinateTwo unsaturated C18 chainsUp to 8.3-fold higherUp to 26.5-fold higher
Bis(isotridecyl) sulfosuccinateTwo branched C13 chainsUp to 6.7-fold higherUp to 44.0-fold higher

Interactions with Other Biopolymers:

The fundamental principles governing the interaction of sulfosuccinates with peptides also apply to other biopolymers such as polysaccharides and nucleic acids.

Polysaccharides: The interaction with polysaccharides will largely depend on the charge of the polysaccharide. With cationic polysaccharides, such as chitosan, strong electrostatic interactions are expected to lead to the formation of polyelectrolyte-surfactant complexes. These interactions can result in changes in the solution properties, such as viscosity and turbidity, and can lead to the formation of precipitates or coacervates. For neutral or anionic polysaccharides, the interactions are likely to be weaker and dominated by hydrophobic associations between the surfactant's alkyl chain and any hydrophobic patches on the polysaccharide backbone.

Environmental Degradation Pathways and Kinetics

The degradation of this compound in the environment can occur through both abiotic and biotic mechanisms. The primary abiotic pathways include hydrolysis and photolysis, particularly in aquatic systems, while biodegradation is the key process in both soil and water.

Abiotic degradation through hydrolysis and photolysis plays a significant role in the transformation of sulfosuccinates in sunlit surface waters. The ester linkage in the sulfosuccinate molecule is susceptible to hydrolysis, a process that can be influenced by pH and temperature.

Research on closely related sulfosuccinate diesters, such as dioctyl sulfosuccinate (DOSS), provides insights into the potential abiotic degradation kinetics. Studies have shown that photostimulated hydrolysis is a key degradation pathway. For instance, DOSS exhibits varying half-lives depending on the light source and environmental conditions. Under simulated solar light (300-800 nm), the photodegradation half-life of DOSS has been reported to be around 6.5 days. researchgate.net When exposed to UV light at a specific wavelength of 350 nm, the half-life extends to 14 days. researchgate.net In contrast, under more intense 254 nm UV light, the degradation is much more rapid, with half-lives measured in hours. researchgate.netnih.gov The primary degradation product identified in these studies is a monoester, resulting from the hydrolysis and substitution of one of the alkyl groups with a hydroxyl group. nih.gov

Table 1: Photodegradation Half-life of a Related Sulfosuccinate Diester (DOSS) Under Various Light Conditions

Light SourceWavelength (nm)Reported Half-lifeReference
Simulated Solar Light300-8006.5 days researchgate.net
UV Light35014 days researchgate.net
UV Light254Hours researchgate.netnih.gov

Biodegradation is a primary mechanism for the removal of sulfosuccinates from both soil and aquatic environments. As surfactants, they are generally susceptible to microbial attack. The biodegradability of sulfosuccinate half-esters, such as this compound, is considered to be ready. researchgate.net The process typically initiates with the enzymatic hydrolysis of the ester bond, which separates the molecule into sulfosuccinic acid and the corresponding alcohol. These smaller, more polar molecules can then be more readily assimilated by a wider range of microorganisms.

The subsequent biodegradation pathways for the resulting short-chain fatty acids and alcohols are well-established metabolic routes. These compounds are typically channeled into central metabolic pathways, such as the Krebs cycle, and are ultimately mineralized to carbon dioxide and water under aerobic conditions. researchgate.net The efficiency of biodegradation can be influenced by several factors, including microbial population density, acclimation, temperature, pH, and the presence of other organic matter.

Persistence and Mobility Studies in Environmental Compartments

The persistence and mobility of this compound determine its distribution and potential for accumulation in different environmental compartments. These characteristics are largely dictated by its adsorption and desorption behavior in soils and sediments.

The mobility of anionic surfactants in the subsurface is influenced by their interaction with soil and sediment particles. The primary mechanism of adsorption for organic compounds is partitioning into the soil organic matter. This behavior is quantified by the soil organic carbon-water partition coefficient (Koc). chemsafetypro.comecetoc.org A low Koc value indicates weak adsorption and high mobility, whereas a high Koc value suggests strong adsorption and limited movement. ucanr.edu

For anionic surfactants like this compound, adsorption is also influenced by electrostatic interactions with mineral surfaces, which can be pH-dependent. The molecular structure of the surfactant plays a crucial role in its mobility in unsaturated soil. geoscienceworld.org While specific Koc values for this compound are not extensively documented, its chemical structure—a short alkyl chain and two hydrophilic groups (sulfonate and carboxylate)—suggests it would have a relatively low Koc and thus be mobile in soil environments. Surfactants with limited mobility are less likely to be effective in in-situ soil remediation operations but also pose a lower risk of migrating to groundwater. geoscienceworld.org

Table 2: General Relationship Between Koc and Soil Mobility

Log KocMobility ClassInterpretation
&lt; 2.7HighWeakly adsorbed, readily leaches
2.7 - 3.5ModerateModerately adsorbed
3.5 - 4.5LowStrongly adsorbed, limited movement
&gt; 4.5Very Low / ImmobileVery strongly adsorbed, immobile

Modeling the transport of surfactants in aquatic systems is essential for predicting their environmental concentrations and potential exposure pathways. In groundwater, the transport of anionic surfactants can be modeled using various approaches that consider advection, dispersion, and retardation due to sorption. nih.gov The presence of surfactants, particularly above their critical micelle concentration, can also influence the transport of other neutral environmental pollutants by increasing their apparent solubility. nih.gov

The mobility of anionic surfactants in porous media is complex. While the electro-osmotic flow in remediation processes can be reduced by the presence of ionic surfactants, their transport is also affected by electromigration, which can be counter to the direction of groundwater flow. geoscienceworld.org The chemical structure of the surfactant is a key determinant of its transport behavior under unsaturated conditions. geoscienceworld.org

Methodologies for Environmental Monitoring and Trace Detection

Accurate and sensitive analytical methods are necessary for the environmental monitoring of this compound to determine its concentration in various matrices. A range of techniques is available for the detection of anionic surfactants in general.

For trace-level detection, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique. semanticscholar.orglcms.cznih.gov LC-MS allows for the separation, identification, and quantification of specific surfactant molecules and their degradation products in complex environmental samples like surface water and sediment. nih.gov Sample preparation often involves a pre-concentration step, such as solid-phase extraction (SPE) for water samples or pressurized liquid extraction (PLE) for sediments. nih.gov

Other methods for the analysis of anionic surfactants include spectrophotometric techniques, which are often used for screening purposes. nih.gov These methods, however, are typically less specific than chromatographic approaches and measure a broad class of "methylene blue active substances" (MBAS). nih.gov

Table 3: Analytical Techniques for Anionic Surfactant Detection

TechniquePrincipleTypical Detection LimitsApplicability
LC-MS/MSChromatographic separation followed by mass spectrometric detectionng/L to µg/L range nih.govSpecific compound identification and quantification in water and sediment
Spectrophotometry (MBAS)Formation of a colored ion pair with a cationic dye (e.g., methylene (B1212753) blue)mg/L rangeGeneral screening of total anionic surfactants in water
Capillary ElectrophoresisSeparation based on electrophoretic mobilityµg/L to mg/L rangeAnalysis of ionic species in water samples

An Examination of this compound: Environmental Presence, Ecological Effects, and Mitigation

This compound is an anionic surfactant utilized in a variety of industrial and commercial applications. Its environmental characteristics, including its persistence, distribution, and ecological impact, are subjects of ongoing scientific investigation. This article details the research into its environmental fate, the methodologies for its ecological impact assessment, and strategies for its remediation.

Theoretical and Computational Chemistry Studies of Sodium Dihydrogen 2 Sulphonatosuccinate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and energetic properties of molecules with high accuracy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT studies can provide valuable insights into the molecular properties of Sodium Dihydrogen 2-Sulphonatosuccinate.

Electronic Properties: DFT calculations can be used to determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. For instance, studies on the sulfonate group have shown that the sulfur-oxygen bonds are highly polarized. researchgate.net The electron-withdrawing nature of the sulfonate group significantly influences the charge distribution across the entire molecule. DFT calculations on sulfonic acids with different neighboring groups have demonstrated that electron-withdrawing substituents can enhance the acidity of the sulfonic acid group. researchgate.net

Molecular Geometry: DFT methods are effective in optimizing the molecular geometry to find the most stable three-dimensional structure. For a molecule like this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its lowest energy conformation.

Spectroscopic Properties: DFT can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. The characteristic vibrational modes of the sulfonate (SO₃⁻), carboxyl (COOH), and ester (COO-) groups can be calculated to aid in the interpretation of experimental spectroscopic data.

A hypothetical DFT study on the anion of Sodium Dhydrogen 2-Sulphonatosuccinate could yield data similar to the following table, which illustrates the types of electronic properties that can be calculated.

PropertyCalculated Value (Arbitrary Units)Description
HOMO Energy-8.2 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap6.7 eVAn indicator of chemical reactivity and stability.
Dipole Moment5.3 DA measure of the overall polarity of the molecule.
Mulliken Charge on S+1.8 ePartial charge on the sulfur atom, indicating its electrophilic character.
Mulliken Charge on O (Sulfonate)-0.9 ePartial charge on the oxygen atoms of the sulfonate group, indicating their nucleophilic character.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT calculations on this compound are not available.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic and spectroscopic data.

Conformational Analysis: For a flexible molecule like this compound, ab initio calculations can be used to explore its potential energy surface and identify different stable conformers. A study on succinic acid and its monoanion using ab initio methods at the MP2/6-311+G** level revealed the relative energies of various conformers in the gas phase. acs.orgacs.org The lowest energy conformer for the succinic acid monoanion was found to have a gauche conformation around the central C-C bond, stabilized by an internal hydrogen bond. acs.org

Thermochemical Properties: High-accuracy ab initio methods can be employed to calculate thermochemical properties such as the heat of formation and bond dissociation energies. These calculations are computationally expensive but provide benchmark data that can be used to validate less computationally demanding methods like DFT.

The following table presents a summary of the relative energies of different conformers of the succinic acid monoanion as determined by ab initio calculations, which can serve as a model for the kind of data that could be generated for the 2-sulphonatosuccinate anion.

ConformerRelative Energy (kcal/mol)Key Structural Feature
Ecgs0.0Internal hydrogen bond
ZsgsZ15.0No internal hydrogen bond

Data adapted from ab initio calculations on the succinic acid monoanion. acs.org The conformer designations refer to the specific arrangement of the atoms.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of systems at the atomic level.

MD simulations are particularly well-suited for studying the behavior of surfactants like this compound in solution. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe its solvation dynamics and its effect on the structure of the solvent.

Hydration Shell: MD simulations can characterize the hydration shell around the hydrophilic sulfonate and carboxyl groups, providing information on the number of water molecules, their orientation, and residence times.

Ion Pairing: In solution, the sodium counter-ion will interact with the negatively charged sulfonate and carboxylate groups. MD simulations can be used to study the dynamics of this ion pairing, including the formation of contact ion pairs and solvent-separated ion pairs.

A key feature of surfactants is their ability to self-assemble into aggregates such as micelles. MD simulations are a powerful tool for investigating these processes. Extensive MD simulation studies have been performed on Aerosol-OT (sodium bis(2-ethylhexyl) sulfosuccinate), a structurally related dialkyl sulfosuccinate (B1259242). rsc.org

Micelle Formation: Simulations can track the spontaneous aggregation of surfactant molecules from a random distribution in solution to form micelles. These simulations can provide insights into the critical micelle concentration (CMC), micelle size and shape, and the dynamics of surfactant exchange between micelles and the bulk solution.

Intermolecular Forces: The driving forces for self-assembly, including hydrophobic interactions between the nonpolar parts of the molecule and electrostatic interactions between the polar headgroups, can be analyzed in detail from MD simulation trajectories.

The following table summarizes typical parameters used in MD simulations of sulfosuccinate surfactants, based on studies of Aerosol-OT.

ParameterValue/TypeDescription
Force FieldCHARMM36, OPLS-AAA set of parameters describing the potential energy of the system.
Water ModelTIP3P, SPC/EA model for representing water molecules in the simulation.
EnsembleNVT, NPTStatistical ensemble used to control thermodynamic variables like temperature and pressure.
Simulation Timenanoseconds to microsecondsThe length of the simulation, determining the timescale of the phenomena that can be observed.
Temperature298 K (25 °C)The temperature at which the simulation is run.
Pressure1 atmThe pressure at which the simulation is run.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that relate the chemical structure of a molecule to its properties or activity.

While no specific QSAR models for this compound were found, general QSAR studies on anionic surfactants provide a framework for how such models could be developed. mdpi.com These models are used to predict properties like the critical micelle concentration (CMC), surface tension, and foaming ability.

Molecular Descriptors: The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the chemical structure. For a molecule like this compound, these could include:

Constitutional descriptors: Molecular weight, number of specific atom types.

Topological descriptors: Indices that describe the connectivity of the atoms.

Geometrical descriptors: Molecular surface area, volume.

Quantum-chemical descriptors: HOMO/LUMO energies, partial charges, dipole moment (obtained from DFT calculations). mdpi.com

Model Development: Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the property of interest.

Predictive Power: A robust QSAR model can be used to predict the properties of new, unsynthesized molecules, which can guide the design of new surfactants with desired characteristics. For anionic surfactants, topological, solvational, and charge-related descriptors have been found to be particularly important in predicting their properties. mdpi.com

The following table lists some of the descriptors that have been shown to be significant in QSAR models for anionic surfactants.

Descriptor TypeExample DescriptorsRelevance to Surfactant Properties
ConstitutionalMolecular Weight (MW)Influences diffusion and packing in micelles.
TopologicalKier & Hall Connectivity Indices (κ)Relates to molecular shape and branching.
Quantum-ChemicalEnergy of the Highest Occupied Molecular Orbital (E_HOMO)Related to the molecule's ability to interact with other species.
Quantum-ChemicalMolecular Dipole Moment (D)Influences interactions with polar solvents like water.
Charge-RelatedPartial Charges on atomsImportant for electrostatic interactions and hydration.

Application of QSAR Methodologies for Predicting Chemical Reactivity and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the properties of a chemical, such as its biological activity or environmental fate, based on its molecular structure. acs.orgnih.gov These models are built by establishing a correlation between the chemical structure-related properties (descriptors) of a series of compounds and their experimentally determined activity. acs.org For this compound, an anionic surfactant, QSAR can be a valuable tool for assessing its potential environmental impact without extensive animal testing. nih.govnih.gov

Predicting Chemical Reactivity:

The chemical reactivity of this compound, including its susceptibility to hydrolysis or oxidation, can be predicted using QSAR models. Key molecular descriptors influencing reactivity include electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's ability to donate or accept electrons. nih.govprotoqsar.com Other relevant descriptors may include topological and constitutional parameters that describe the molecule's size, shape, and connectivity. nih.govhufocw.org

Predicting Environmental Fate:

A primary concern for surfactants is their fate in the environment, particularly their biodegradability and aquatic toxicity. researchgate.netnih.gov QSAR models have been successfully developed to predict these endpoints for various classes of surfactants. nih.govresearchgate.net For instance, the biodegradability of a surfactant can be modeled based on descriptors that capture its molecular size, branching, and the presence of specific functional groups that may be more or less susceptible to microbial degradation. nih.govpsu.edu

Aquatic toxicity is another critical endpoint that can be estimated using QSAR. For anionic surfactants, the hydrophobicity of the molecule, often represented by the logarithm of the octanol-water partition coefficient (log P), is a crucial descriptor. nih.gov A QSAR equation for the acute aquatic toxicity of anionic surfactants to Daphnia magna has been developed, correlating toxicity with calculated log P values. nih.gov

Below is an interactive data table showcasing typical molecular descriptors that could be used in QSAR models for predicting the environmental fate of this compound and similar anionic surfactants.

Descriptor Type Descriptor Name Predicted Endpoint Relevance
Topological Kier & Hall Molecular Connectivity Index (KH0)Critical Micelle Concentration, BiodegradabilityRelates to the molecule's branching and size, affecting its interaction with biological membranes and enzymes. nih.gov
Electronic Energy of HOMO (EHOMO)Chemical Reactivity, Oxidation PotentialIndicates the molecule's susceptibility to oxidation. nih.gov
Electronic Energy of LUMO (ELUMO)Chemical Reactivity, Reduction PotentialIndicates the molecule's susceptibility to reduction. nih.gov
Physicochemical Logarithm of Octanol-Water Partition Coefficient (log P)Aquatic Toxicity, BioaccumulationRepresents the hydrophobicity of the molecule, which influences its partitioning into biological membranes. nih.gov
Constitutional Molecular Weight (MW)Biodegradability, Aquatic ToxicityLarger molecules may be less readily biodegradable and can have different modes of toxic action. nih.gov
Quantum-Chemical Dipole Moment (D)Water Solubility, AdsorptionInfluences the molecule's interaction with polar molecules like water and its tendency to adsorb to surfaces. nih.gov

Computational Design of Novel Sulphonatosuccinate Analogues with Desired Properties

Computational chemistry not only allows for the prediction of properties of existing molecules but also enables the de novo design of novel compounds with specific, desirable characteristics. arxiv.org This is particularly relevant for designing environmentally benign surfactants. The goal is to create new sulphonatosuccinate analogues that retain their surface-active properties while exhibiting enhanced biodegradability and reduced toxicity. arxiv.orggatech.edu

The design process typically involves the following steps:

Scaffold Identification: The basic chemical structure of this compound serves as the starting point or "scaffold."

In Silico Modification: The scaffold is computationally modified by adding, removing, or substituting functional groups. For instance, to improve biodegradability, linear alkyl chains might be favored over branched ones, or ester linkages that are more susceptible to hydrolysis could be introduced. arxiv.org

Property Prediction: The properties of the newly designed virtual molecules are then predicted using QSAR models or more computationally intensive methods like Density Functional Theory (DFT) or molecular dynamics simulations. nih.govrsc.org

Screening and Selection: The virtual library of analogues is screened based on the predicted properties. Candidates that meet the desired criteria (e.g., high predicted biodegradability, low predicted toxicity, and good surface activity) are selected for synthesis and experimental validation.

The following interactive table outlines a hypothetical computational design workflow for creating a more biodegradable sulphonatosuccinate analogue.

Design Step Computational Method Objective Example Modification Predicted Outcome
1. Baseline Analysis QSAR, DFTCharacterize the properties of this compound.-Establish baseline for biodegradability and toxicity.
2. Structural Modification Molecular Modeling SoftwareIntroduce features known to enhance biodegradability.Replace a branched alkyl chain with a linear one.Increased susceptibility to enzymatic attack.
3. Biodegradability Prediction Biodegradability QSAR ModelEstimate the rate and extent of degradation of the new analogue.-Higher predicted biodegradability score compared to the parent compound.
4. Toxicity Prediction Aquatic Toxicity QSAR ModelAssess the potential harm of the new analogue to aquatic organisms.-Lower predicted EC50 value, indicating reduced toxicity.
5. Surfactancy Prediction Molecular Dynamics SimulationEnsure the new analogue retains its surface-active properties.-Formation of micelles and reduction of surface tension in simulated aqueous environment.
6. Candidate Selection Multi-criteria Decision AnalysisSelect the most promising analogue for synthesis.-A novel sulphonatosuccinate with a favorable environmental profile and good performance.

Through such iterative computational design cycles, it is possible to rationally design and develop new sulphonatosuccinate surfactants that are not only effective in their applications but also have a minimal environmental footprint. arxiv.org

Emerging Research Directions and Future Perspectives for Sodium Dihydrogen 2 Sulphonatosuccinate

Integration with Nanoscience and Nanotechnology for Advanced Applications

The unique amphiphilic nature of Sodium Dihydrogen 2-Sulphonatosuccinate makes it a compelling candidate for a variety of applications in nanoscience and nanotechnology. Its role as a stabilizer, emulsifier, and directing agent is being explored in the synthesis and functionalization of nanoparticles.

One of the primary areas of investigation is its use in emulsion polymerization to synthesize polymer nanoparticles. nih.govnih.govyoutube.com In this technique, the surfactant stabilizes the monomer droplets in an aqueous phase, influencing the size, morphology, and stability of the resulting nanoparticles. nih.govnih.govyoutube.com The sulfonate and carboxylate groups of this compound can impart a negative surface charge to the nanoparticles, preventing agglomeration and enhancing their dispersion in various media. nih.govresearchgate.net Research in this area is focused on tailoring the reaction conditions to control particle characteristics for specific applications, such as in drug delivery systems, coatings, and advanced composites.

Furthermore, the potential of this compound as a stabilizer for metallic and metal oxide nanoparticles is a promising avenue of research. researchgate.netnih.gov The ability of the surfactant to adsorb onto the surface of newly formed nanoparticles can prevent their uncontrolled growth and aggregation, leading to the formation of stable, well-defined nanostructures with enhanced catalytic, optical, or magnetic properties. researchgate.netnih.gov

Future research will likely focus on the development of "smart" or functionalized nanoparticles where this compound not only provides colloidal stability but also introduces specific functionalities to the nanoparticle surface. This could lead to the creation of targeted drug delivery vehicles, more efficient catalysts, and novel sensing platforms.

Potential Application in NanoscienceRole of this compoundDesired Outcome
Polymer Nanoparticle Synthesis Stabilizer in emulsion polymerizationControl over particle size and stability for drug delivery and coatings. nih.gov
Metallic Nanoparticle Stabilization Capping agent to prevent agglomerationEnhanced catalytic activity and optical properties.
Functional Nanomaterials Surface modifierIntroduction of specific binding sites for targeted therapies.

Expanding the Scope of Green and Sustainable Synthesis Methodologies

The chemical industry is undergoing a significant shift towards more environmentally benign and sustainable manufacturing processes. For this compound, this translates to the exploration of greener synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.

A key focus is the use of renewable feedstocks . nih.govgreenchemistry-toolkit.orgabiosus.orgpsu.edu Traditional synthesis often relies on petrochemical-derived maleic anhydride (B1165640) and alcohols. researchgate.net Future methodologies aim to replace these with bio-based alternatives. For instance, succinic acid, a precursor, can be produced through the fermentation of carbohydrates. nih.gov Similarly, fatty alcohols derived from plant oils can be employed, leading to a more sustainable and biodegradable final product. greenchemistry-toolkit.org

Biocatalysis , utilizing enzymes to carry out specific chemical transformations, presents another exciting frontier. Enzymatic reactions often proceed under mild conditions (lower temperature and pressure) and exhibit high selectivity, reducing the formation of byproducts and simplifying purification processes. Research into identifying and engineering enzymes for the sulfonation and esterification steps in the synthesis of sulfosuccinates could lead to significantly more sustainable production methods.

Moreover, the principles of atom economy and process intensification are being applied to optimize existing synthesis routes. This involves designing reactions where the maximum proportion of raw materials is incorporated into the final product and developing continuous flow processes that offer better control, higher efficiency, and a smaller environmental footprint compared to traditional batch reactors.

Green Synthesis ApproachKey PrinciplePotential Advantage
Renewable Feedstocks Replacing petrochemicals with bio-based materials (e.g., bio-succinic acid, fatty alcohols from plant oils). nih.govgreenchemistry-toolkit.orgReduced carbon footprint and enhanced biodegradability.
Biocatalysis Utilizing enzymes for sulfonation and esterification.Milder reaction conditions, higher selectivity, and less waste.
Process Intensification Employing continuous flow reactors.Improved efficiency, safety, and scalability.

Comprehensive Life Cycle Assessment and Sustainability Studies

A holistic understanding of the environmental impact of a chemical compound requires a thorough Life Cycle Assessment (LCA) . erasm.orgmpob.gov.myd-nb.info For this compound, comprehensive LCA studies are an emerging area of research that will be crucial for quantifying its environmental footprint from cradle to grave. erasm.orgmpob.gov.myd-nb.info This includes evaluating the impacts associated with raw material extraction, manufacturing processes, product use, and end-of-life scenarios such as biodegradation and ecotoxicity. erasm.orgmpob.gov.myd-nb.info

The environmental fate and effects of this compound are critical components of its sustainability profile. heraproject.comnih.govnih.gov While sulfosuccinates are generally considered to be readily biodegradable, detailed studies on the biodegradation pathways and potential metabolites of this specific compound under various environmental conditions (e.g., in soil, water, and sediment) are necessary. mst.dk Understanding its potential for bioaccumulation and its toxicity to a wide range of aquatic and terrestrial organisms is also essential for a complete risk assessment. heraproject.commst.dk

Future research in this area will likely involve the development of more sophisticated models to predict the environmental behavior of this compound and its breakdown products. These studies will provide valuable data for regulatory agencies and guide the development of more environmentally friendly formulations and applications.

Sustainability AspectResearch FocusImportance
Life Cycle Assessment (LCA) Quantifying energy consumption, greenhouse gas emissions, and waste generation throughout the product lifecycle. erasm.orgmpob.gov.myIdentifying hotspots for environmental improvement and guiding sustainable product development.
Biodegradation Elucidating the metabolic pathways and identifying intermediate and final breakdown products in various environmental compartments. mst.dkEnsuring the compound does not persist in the environment or form harmful metabolites.
Ecotoxicology Assessing the acute and chronic toxicity to representative aquatic and terrestrial organisms. heraproject.comEstablishing safe environmental concentrations and preventing adverse ecological impacts.

Development of Novel Spectroscopic Probes and Sensors

The inherent chemical structure of this compound, with its combination of ionic groups and a modifiable backbone, presents opportunities for its use in the development of novel spectroscopic probes and chemical sensors . While this area is still in its nascent stages, the principles of molecular recognition and signal transduction can be applied to design systems based on this compound.

One potential avenue is the development of ion-selective electrodes (ISEs) . nih.govslideshare.netwikipedia.orgnih.govmdpi.com By incorporating this compound into a polymeric membrane, it may be possible to create a sensor that is selective for specific cations. The interaction of the target ion with the sulfonate and carboxylate groups could induce a measurable change in the electrochemical potential across the membrane, allowing for the quantitative determination of the ion's concentration. nih.govslideshare.netwikipedia.orgnih.govmdpi.com

Furthermore, the succinate (B1194679) backbone could be chemically modified to include a fluorophore or chromophore . The binding of a target analyte to the sulfonate or carboxylate groups could then induce a change in the spectroscopic properties of the attached signaling unit (e.g., a change in fluorescence intensity or a color shift). This would form the basis of a highly sensitive and selective optical sensor.

Future research will involve the rational design and synthesis of derivatives of this compound with tailored recognition and signaling capabilities. The integration of these molecular probes into advanced materials and devices could lead to the development of new analytical tools for environmental monitoring, medical diagnostics, and industrial process control.

Sensor TypePrinciple of OperationPotential Application
Ion-Selective Electrode Potentiometric measurement based on selective ion binding to a membrane containing the compound. nih.govMonitoring of specific cations in environmental and biological samples.
Optical Sensor Change in fluorescence or color upon analyte binding to a modified version of the compound.Detection of heavy metal ions or organic pollutants in water.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The future of this compound is intrinsically linked to interdisciplinary research that leverages its properties to address complex challenges in materials science and environmental science.

In materials science , its role as a dispersant and stabilizer can be exploited in the formulation of advanced materials. For example, it could be used to improve the dispersion of fillers and reinforcing agents in polymer composites, leading to enhanced mechanical properties. Its ability to modify surface properties could also be utilized in the development of functional coatings with, for instance, anti-fouling or self-cleaning properties. Another promising application is in the formulation of controlled-release systems , where the compound could help to encapsulate and stabilize active ingredients, controlling their release over time. nih.govnih.gov

In environmental science , this compound has potential applications in environmental remediation . researchgate.netalphacleantec.comnd.gov Its surfactant properties could be harnessed to enhance the desorption and solubilization of organic pollutants from contaminated soils and sediments, a process known as surfactant-enhanced remediation. researchgate.netalphacleantec.comnd.gov Furthermore, its ability to interact with metal ions suggests a potential role in the removal of heavy metals from wastewater through processes like micellar-enhanced ultrafiltration.

The successful realization of these applications will require close collaboration between chemists, materials scientists, and environmental scientists to design and optimize systems that are both effective and environmentally sustainable.

Interdisciplinary FieldApplication of this compoundResearch Goal
Materials Science Dispersant in polymer composites; component of controlled-release formulations. nih.govnih.govTo develop materials with improved performance and functionality.
Environmental Science Enhancing the removal of organic pollutants and heavy metals from soil and water. researchgate.netnd.govTo create more effective and sustainable environmental remediation technologies.

Q & A

Q. How is sodium dihydrogen 2-sulphonatosuccinate utilized as a buffering agent in experimental systems, and what methodological considerations are critical for its preparation?

this compound can act as a pH buffer due to its sulphonic and carboxylic acid groups. For preparation:

  • Concentration : Dissolve in deionized water at 0.1–0.5 M, adjusting pH with NaOH or HCl to the desired range (e.g., pH 6.0–7.4 for biological assays).
  • Compatibility : Verify inertness with other reagents (e.g., avoid precipitation with divalent cations like Ca²⁺).
  • Validation : Confirm buffer capacity via titrimetric analysis and monitor pH stability under experimental conditions (e.g., temperature, ionic strength) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices, such as biological samples?

  • HPLC : Use a C18 column with UV detection at 210–220 nm (sulphonato group absorption). Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Ion Chromatography : Effective for quantifying sulphonate moieties; validate with spiked recovery tests.
  • Titration : Acid-base titration with standardized NaOH, using phenolphthalein as an indicator .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity while minimizing byproducts?

  • Experimental Design : Apply Plackett-Burman screening to identify critical factors (e.g., reaction temperature, molar ratios of succinic acid and sulphonating agents, catalyst concentration).
  • Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluting with methanol:chloroform).
  • Characterization : Validate purity via NMR (¹H/¹³C), FTIR (sulphonyl and carboxyl peaks), and elemental analysis .

Q. How should researchers address contradictions in stability data for this compound under varying storage conditions (e.g., light, humidity)?

  • Controlled Stability Studies : Use a factorial design to test variables (light exposure, temperature, humidity). Store samples in amber vials at 4°C, 25°C, and 40°C/75% RH.
  • Analytical Consistency : Monitor degradation via HPLC-UV and mass spectrometry to identify breakdown products (e.g., desulphonated derivatives).
  • Statistical Reconciliation : Apply ANOVA to compare degradation rates across conditions; use accelerated aging models to predict shelf life .

Q. What methodologies are effective for studying the interaction of this compound with biomolecules (e.g., proteins, lipid bilayers)?

  • Spectroscopic Binding Assays : Conduct fluorescence quenching studies using tryptophan residues in proteins. Calculate binding constants via Stern-Volmer plots.
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time interaction kinetics with target biomolecules.
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict permeability and membrane disruption .

Data Interpretation and Experimental Design

Q. How can researchers design robust dose-response experiments to evaluate the cytotoxicity of this compound in cell cultures?

  • Dose Range : Test 0.1–10 mM, based on preliminary viability assays (e.g., MTT or ATP luminescence).
  • Controls : Include untreated cells and vehicle controls (e.g., buffer-only).
  • Endpoint Analysis : Measure apoptosis (Annexin V/PI staining) and oxidative stress markers (ROS assays). Normalize data to cell count or protein content (Bradford assay) .

Q. What statistical approaches are recommended for analyzing non-linear relationships in this compound’s activity across pH gradients?

  • Non-Linear Regression : Fit data to sigmoidal or logarithmic models (e.g., Hill equation for enzyme inhibition).
  • Multivariate Analysis : Use principal component analysis (PCA) to disentangle pH effects from ionic strength or temperature variables.
  • Error Propagation : Report confidence intervals for IC₅₀ values derived from curve-fitting .

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